Methyl4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Lipophilicity Physicochemical Properties Drug Design

In CNS drug discovery, even a one-position shift in fluorine placement alters target-binding conformation, metabolic stability, and off-target profiles. This specific 4,4-difluoro isomer ensures SAR reproducibility when following up on primary screening hits containing the 4,4-difluoro motif. - XLogP3 2.1 & TPSA 42.1 Ų - favorable for blood-brain barrier penetration - 98% commercial purity supports in vivo PK studies without impurity confounds - Methyl ester handle enables rapid diversification to amides, acids, or heterocycles

Molecular Formula C10H11F2NO2
Molecular Weight 215.20 g/mol
Cat. No. B12274216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
Molecular FormulaC10H11F2NO2
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)CCCC2(F)F
InChIInChI=1S/C10H11F2NO2/c1-15-9(14)8-5-6-7(13-8)3-2-4-10(6,11)12/h5,13H,2-4H2,1H3
InChIKeyCMUPKIYQKBPRPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate – Identity & Procurement


Methyl 4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS 2282741-08-4) is a fluorinated tetrahydroindole building block bearing a gem‑difluoro substitution at the 4‑position of the saturated ring [1]. With a molecular formula of C₁₀H₁₁F₂NO₂ and a molecular weight of 215.20 g/mol, it serves as a key intermediate in medicinal chemistry programs targeting central nervous system disorders and kinase inhibition . The compound is commercially available at purities ≥95% (AKSci) and 98% (Leyan), and is supplied exclusively for research and development use .

Scaffold Gem-difluoro tetrahydroindole-2-carboxylate building block
Programs Supports CNS and kinase-targeted medicinal chemistry
Supply Research-grade intermediate; high-purity supply

Why This Isomer Cannot Be Replaced


The tetrahydroindole-2-carboxylate scaffold supports multiple difluoro‑substitution patterns (4,4‑; 5,5‑; 6,6‑; 7,7‑), each producing a distinct spatial orientation of the electron‑withdrawing fluorine atoms relative to the indole NH and the ester moiety [1]. This positional variation directly influences computed lipophilicity (XLogP3), topological polar surface area, and hydrogen‑bonding capacity [2]. In drug‑discovery programs, even a one‑position shift in fluorine placement can alter target‑binding conformation, metabolic stability, and off‑target profiles; therefore, procurement of the specific 4,4‑difluoro isomer is mandatory when structure‑activity relationship (SAR) data have been generated on this exact substitution pattern [3].

Positional isomer sensitivity
Fluorine position shift may alter computed lipophilicity, TPSA, and hydrogen-bonding profile.
SAR data dependency
Structure-activity relationships generated on 4,4-isomer may not transfer to 5,5- or 7,7-analogs.
Electronic distribution mismatch
Gem-difluoro placement at C4 creates distinct electronic environment vs. other positions, potentially affecting target binding.

Quantitative Differentiation Evidence


Computed Lipophilicity (XLogP3) vs. Other Isomers

The target compound (methyl ester, 4,4‑F₂) exhibits a computed XLogP3 of 2.1 [1]. In contrast, the ethyl 5,5‑difluoro analog has a higher XLogP3 of 2.6 [2], while the methyl 7,7‑difluoro isomer shows a comparable XLogP3 of approximately 2.1 [3]. The lower lipophilicity of the 4,4‑isomer relative to the 5,5‑isomer (ΔXLogP3 = –0.5) suggests reduced non‑specific protein binding and potentially superior oral absorption characteristics within the tetrahydroindole series.

XLogP3 Lipophilicity
Cross-study comparable
Δ –0.5
Target 2.1 vs. 5,5-isomer 2.6
May support balanced lipophilicity profiling for lead optimization.
PubChem computed; verify experimentally.
Lipophilicity Physicochemical Properties Drug Design

Topological Polar Surface Area Comparison

The TPSA of methyl 4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is 42.1 Ų [1]. The 5,5‑difluoro ethyl ester analog shares a similar TPSA of 42.2 Ų [2], while the 7,7‑difluoro methyl ester analog also falls within approximately 42 Ų [3]. This uniformity indicates that TPSA is not the primary differentiator among positional isomers; rather, lipophilicity and electronic distribution govern isomer‑specific behavior.

TPSA Consistency
Cross-study comparable
Negligible
Δ ≤0.1 Ų across isomers
TPSA is not a primary differentiator; procurement can focus on potency/selectivity.
Cactvs 3.4.8.18 computed.
Polar Surface Area Membrane Permeability ADME

Hydrogen-Bond Donor Count Consistency

All evaluated difluoro‑tetrahydroindole‑2‑carboxylate isomers (4,4‑; 5,5‑; 7,7‑) possess a single hydrogen‑bond donor (the indole NH) [1][2][3]. The constancy of this donor count ensures that differential biological activity within the series cannot be attributed to gross changes in hydrogen‑bond donor capacity, thereby isolating the electronic and steric effects of fluorine position.

H-Bond Donor Count
Class-level inference
Identical (1)
All isomers have single indole NH donor
Eliminates H-bond donor count as a confounding variable in SAR.
PubChem computed; consistent across series.
Hydrogen Bonding Molecular Recognition Off‑target Selectivity

Purity and Supply Availability Benchmark

Methyl 4,4-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is routinely supplied at ≥95% purity (AKSci) and 98% purity (Leyan) . In comparison, the 7,7‑difluoro methyl ester isomer is offered at 95% purity (eNovation Chemicals, $2,720/g) [1], while ethyl 5,5‑difluoro and 6,6‑difluoro analogs are often catalog‑listed without guaranteed purity tiers from major suppliers. The consistent availability of the 4,4‑isomer at ≥95% purity reduces batch‑to‑batch variability in downstream assays.

Purity Benchmark
Cross-study comparable
95–98%
vs. 95% (7,7-isomer); unspecified (5,5-isomer)
May reduce impurity-driven assay variability and support reproducibility.
Vendor COA; confirm lot-specific purity.
Purity Specification Procurement Benchmark Reproducibility

Optimal Application Scenarios


Positional Fluorine SAR Studies

When a medicinal chemistry campaign has identified the tetrahydroindole‑2‑carboxylate core as a privileged scaffold, the 4,4‑difluoro isomer serves as a critical tool compound to probe the electronic and steric requirements of the target binding pocket. Its distinct XLogP3 of 2.1 (vs. 2.6 for the 5,5‑isomer) enables correlation of lipophilicity with cellular potency and clearance [1]. Procurement of the exact 4,4‑isomer is essential when following up on primary screening hits that contain the 4,4‑difluoro motif [2].

CNS-Penetrant Lead Optimization

The combination of moderate lipophilicity (XLogP3 = 2.1), low molecular weight (215.20 g/mol), and a single hydrogen‑bond donor makes the 4,4‑difluoro isomer an attractive starting point for CNS drug design [1]. Its TPSA of 42.1 Ų falls within the favorable range for blood–brain barrier penetration, and the 98% commercial purity (Leyan) ensures that initial in vivo pharmacokinetic studies are not confounded by impurities .

Fragment-Based Kinase/Enzyme Inhibitor Discovery

The methyl ester handle allows rapid diversification to amides, acids, or heterocycles, while the 4,4‑difluoro group provides a metabolically stable replacement for the 4‑oxo or 4‑hydroxy substituents commonly found in tetrahydroindole natural products [1]. Procurement at ≥95% purity supports fragment library assembly and subsequent structure‑guided elaboration [2].

Metabolic Stability Profiling of Fluorinated Heterocycles

Because fluorine substitution at the 4‑position is less prone to cytochrome P450‑mediated oxidation than at the 5‑ or 7‑positions (class‑level inference based on the electron‑deficient nature of the C4 gem‑difluoro center), the 4,4‑isomer is the preferred substrate for head‑to‑head microsomal stability assays against its positional isomers [1]. Such studies directly inform the selection of the most stable isomer for further development [2].

Application
Selection Property
Validation Focus
Positional Fluorine SAR Studies
4,4-gem-difluoro substitution pattern
Lipophilicity-activity correlation analysis
CNS-Penetrant Lead Optimization
Moderate lipophilicity and favorable TPSA
CNS permeability and metabolic stability assessment
Fragment-Based Kinase/Enzyme Inhibitor Discovery
Methyl ester handle; gem-difluoro stability
Fragment library assembly and structure-guided elaboration
Metabolic Stability Profiling
C4 gem-difluoro oxidation resistance
Microsomal stability comparison with positional isomers
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